
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile is a chemical compound with the molecular formula C14H11FN2O and a molecular weight of 242.25 g/mol . It is a derivative of 1-Bromo-4-(2-fluorophenoxy)benzene and is used as a reagent in the preparation of pyrrolopyrimidine derivatives, which are protein kinase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile typically involves the reaction of 1-Bromo-4-(2-fluorophenoxy)benzene with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile has several scientific research applications, including:
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can modulate various signaling pathways within cells, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(2-fluorophenoxy)benzene: A precursor in the synthesis of 2-((4-(2-Fluorophenoxy)phenyl)amino)acetonitrile.
2-(4-Amino-2-fluorophenoxy)acetonitrile: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a building block for protein kinase inhibitors highlights its importance in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C14H11FN2O |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-[4-(2-fluorophenoxy)anilino]acetonitrile |
InChI |
InChI=1S/C14H11FN2O/c15-13-3-1-2-4-14(13)18-12-7-5-11(6-8-12)17-10-9-16/h1-8,17H,10H2 |
Clé InChI |
VWOWBHRMBNFYBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



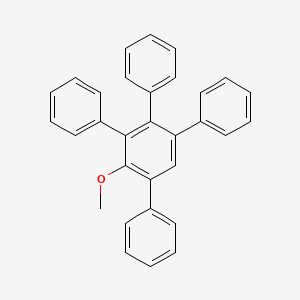

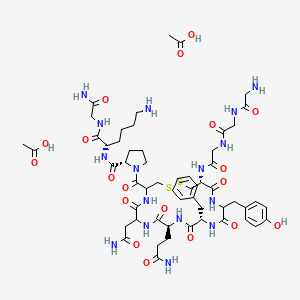

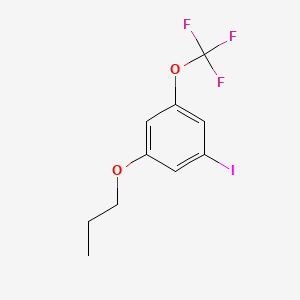
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)

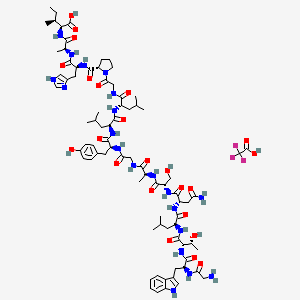
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
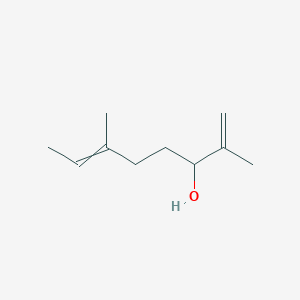
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
